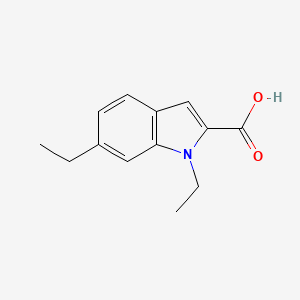

![molecular formula C10H18ClNO B6362193 (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride CAS No. 1240567-00-3](/img/structure/B6362193.png)

(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

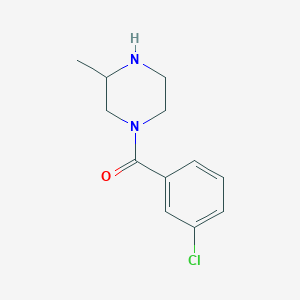

(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride, also known as BMFMA hydrochloride, is a chemical compound used in various scientific research applications. It is a derivative of amine, a type of organic compound, and is formed by the reaction of an amine with a haloalkane. BMFMA hydrochloride has been used to study the mechanism of action of certain drugs, as well as to explore the biochemical and physiological effects of certain compounds.

Scientific Research Applications

Synthesis Methods and Chemical Transformations

- A method for synthesizing 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles has been developed, showcasing the utility of intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides. This method also explored the protolytic opening of the furan ring to form a diketone fragment, subsequently used for forming N-substituted pyrrole rings using the Paal–Knorr method. The influence of the amine's nature on cyclization was demonstrated, highlighting the chemical's versatility in organic synthesis (Stroganova et al., 2013).

Potential Biological Activities

- Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, including amine derivatives, were synthesized from furfuryl alcohol and evaluated for cytotoxicity against cancer cell lines and antimicrobial activities against Gram-positive and Gram-negative bacteria. One amine derivative exhibited potent biological activity, indicating potential therapeutic applications (Phutdhawong et al., 2019).

Applications in Renewable Energy

- Research into renewable diesel production investigated the hydroxyalkylation/alkylation of 2-methylfuran (2-MF) with acetone and butanal. This study utilized solid acid catalysts, with a particular focus on Nafion-212 resin, which showed high activity and stability for both reactions. The findings suggest the chemical's utility in converting lignocellulose-derived compounds into diesel fuel, presenting an environmentally friendly alternative to traditional fuel sources (Li et al., 2013).

properties

IUPAC Name |

N-[(5-methylfuran-2-yl)methyl]butan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO.ClH/c1-4-8(2)11-7-10-6-5-9(3)12-10;/h5-6,8,11H,4,7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEAPHMORHASOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(O1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Nitro-1H-pyrazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6362115.png)

![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6362119.png)

![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362120.png)

![3-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362148.png)

![3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362160.png)

![3-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362162.png)

![1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6362167.png)

amine hydrochloride](/img/structure/B6362196.png)

![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362206.png)